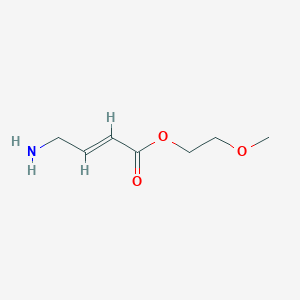
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride is a synthetic organic compound that belongs to the class of carboximidamides. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core and a diethoxyethyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene core.
Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable diethoxyethyl halide reacts with the tetrahydronaphthalene derivative.
Formation of the Carboximidamide Group: The final step involves the reaction of the intermediate with an appropriate amidine reagent to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Diethoxyethyl halides, nucleophiles like amines or thiols, solvent conditions such as ethanol or dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride
- N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-methylethanaminium
- N-(2,2-Diethoxyethyl)hexadecanamide
Uniqueness
N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydronaphthalene core and the diethoxyethyl group contributes to its stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H27ClN2O2 |
|---|---|
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
N'-(2,2-diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-20-16(21-4-2)12-19-17(18)15-11-7-9-13-8-5-6-10-14(13)15;/h5-6,8,10,15-16H,3-4,7,9,11-12H2,1-2H3,(H2,18,19);1H |
Clave InChI |
ZRBTWSNIMDUQOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN=C(C1CCCC2=CC=CC=C12)N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


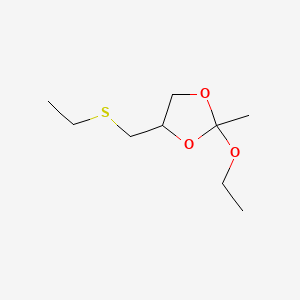
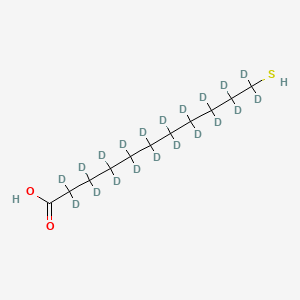
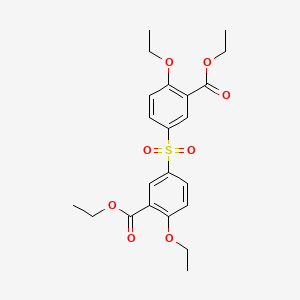

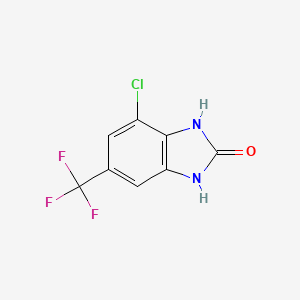
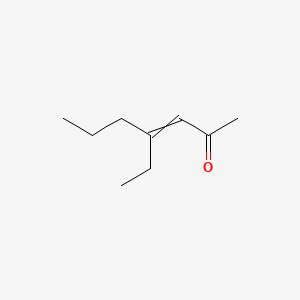
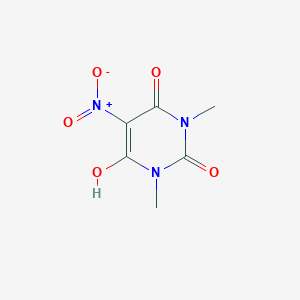
![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
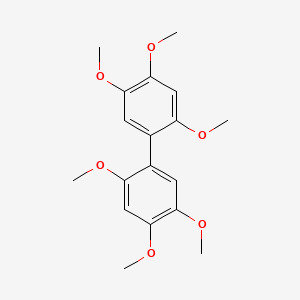
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)
